fostriecin

Description

Properties

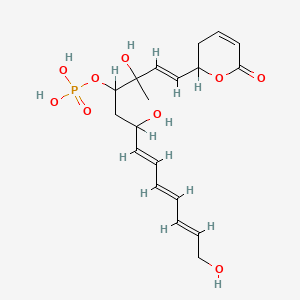

Molecular Formula |

C19H27O9P |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |

InChI Key |

ZMQRJWIYMXZORG-CVMFKEHVSA-N |

SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

Isomeric SMILES |

CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

shelf_life |

Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |

solubility |

Water > 300 (mg/mL) Methanol 20 (mg/mL) |

Synonyms |

CI 920 CI-920 fostriecin PD 110161 PD-110,161 |

Origin of Product |

United States |

Foundational & Exploratory

Fostriecin: A Technical Guide to its Discovery, Origin, and Core Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin (B16959) (also known as CI-920, NSC 339638, or PD 110,161) is a structurally unique, polyketide-derived phosphate (B84403) monoester with potent antitumor properties.[1][2] Initially identified as an antibiotic, its true mechanism of action was later elucidated as a highly potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] This targeted inhibition disrupts critical cellular signaling pathways, particularly the mitotic entry checkpoint, leading to apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and analysis, and a summary of its biological activity, intended for professionals in the fields of oncology, cell biology, and drug development.

Discovery and Origin

Initial Discovery

This compound was first isolated in 1983 from the fermentation broth of the soil bacterium Streptomyces pulveraceus.[1][5][6] The producing organism was originally isolated from a soil sample in Fukuchiyama, Japan.[7] It was initially investigated for its antitumor properties, with early studies suggesting its mechanism of action was the weak inhibition of topoisomerase II.[1][4][8]

Producing Microorganism

-

Organism: Streptomyces pulveraceus (subspecies fostreus)[7][9][10]

-

Phylum: Actinomycetota[7]

-

Habitat: Soil[7]

-

Significance: The genus Streptomyces is a prolific source of natural products and is responsible for producing approximately 80% of the world's antibiotics.[11]

Elucidation of True Mechanism of Action

Subsequent research revealed that this compound's potent antitumor effects were not due to topoisomerase II inhibition, but rather its highly selective and potent inhibition of serine/threonine protein phosphatases, specifically PP2A and PP4.[2][4][12] This discovery established this compound as one of the most selective small molecule inhibitors for these particular phosphatases, making it a valuable chemical probe for studying cellular signaling.[2][4]

Physicochemical and Biological Properties

Chemical Properties

This compound is characterized by a unique combination of functional groups, including an α,β-unsaturated lactone, a conjugated Z,Z,E-triene, and a phosphate monoester, which is crucial for its biological activity.[3][13] Clinical trials with naturally derived this compound were halted due to issues with its chemical stability, particularly the sensitive triene moiety.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₇O₉P | [3][8] |

| Molecular Weight | 430.38 g/mol | [3][8] |

| CAS Number | 87810-56-8 | [8] |

| Appearance | Powder | [13] |

| Aqueous Solubility | > 300 mg/mL | [8] |

| Methanol Solubility | 20 mg/mL | [8] |

Biological Activity and Selectivity

This compound's primary biological activity stems from its potent inhibition of PP2A and PP4.[1] The α,β-unsaturated lactone ring of this compound engages in a Michael addition reaction, forming a covalent bond with a specific cysteine residue (Cys269) in the catalytic subunit of PP2A, leading to irreversible inhibition.[3] This high degree of selectivity distinguishes it from other phosphatase inhibitors like okadaic acid.

| Target Protein Phosphatase | IC₅₀ Value | Reference |

| PP2A | 1.5 - 3.2 nM | [1][5][12] |

| PP4 | 3.0 nM | [5][9] |

| PP1 | 40 - 131 µM | [9][12] |

| PP2B | No inhibition | [5] |

| Topoisomerase II | 40 µM | [4][5] |

Signaling Pathway Inhibition

By inhibiting PP2A, this compound prevents the dephosphorylation of key mitotic regulators. This leads to the premature activation of the Cdk1/Cyclin B complex, which is the master regulator of mitosis.[3] The cell is consequently forced into mitosis before DNA replication is complete, which triggers apoptosis.[1][3] This targeted disruption of the G2/M transition is the basis of its antitumor effect.[3]

Caption: this compound inhibits the PP2A-B55 complex, leading to premature activation of Cdk1/Cyclin B, forced mitotic entry, and apoptosis.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized workflow for the isolation and purification of this compound from Streptomyces pulveraceus fermentation broth.[1]

-

Fermentation: Culture S. pulveraceus in a suitable production medium under optimal growth conditions.

-

Harvesting: After the fermentation period, filter the broth to separate the mycelial cake from the culture filtrate containing this compound.

-

Initial Capture (Ion-Exchange Chromatography):

-

Pass the clarified filtrate through an anion-exchange column (e.g., Diaion HP-20). This compound, being a phosphate monoester, is anionic and will bind to the resin.

-

Wash the column to remove unbound impurities.

-

Elute the bound this compound using an appropriate salt gradient.

-

-

Intermediate Purification (Resin Column Chromatography):

-

Concentrate the eluate containing this compound.

-

Dissolve the resulting residue in a suitable solvent like acetone.

-

Apply the solution to a resin column for further purification.

-

-

Final Purification (Reverse-Phase Chromatography):

-

Subject the partially purified fraction to C18 reverse-phase high-performance liquid chromatography (HPLC).

-

Use a suitable mobile phase (e.g., acetonitrile/water gradient with a phosphate buffer) for elution.

-

Monitor the elution profile using a UV detector at 254 nm.[8]

-

-

Desalting and Lyophilization:

-

Pool the pure fractions containing this compound.

-

Perform a desalting step to remove any remaining salts from the buffer.

-

Lyophilize the final solution to obtain this compound as a stable powder.

-

Caption: Workflow for the isolation and purification of this compound from fermentation broth.

In Vitro Protein Phosphatase Activity Assay

This assay is used to determine the inhibitory activity (IC₅₀) of this compound against specific protein phosphatases.[14]

-

Principle: The assay measures the release of radioactive phosphate (³²P) from a radiolabeled substrate following dephosphorylation by a protein phosphatase. The reduction in released ³²P in the presence of an inhibitor corresponds to its inhibitory potency.

-

Reagents and Materials:

-

Purified protein phosphatase (e.g., PP2A, PP1).

-

Radiolabeled substrate (e.g., ³²P-labeled phosphorylase a).

-

This compound or analog at various concentrations.

-

Assay buffer.

-

Trichloroacetic acid (TCA) to stop the reaction.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific protein phosphatase, and the radiolabeled substrate.

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Incubate the mixture at 30°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding cold TCA. This precipitates the protein-bound substrate while the free ³²P remains in the supernatant.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the radioactivity of the supernatant (containing the released ³²P) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the phosphatase activity, using non-linear regression analysis.

-

Biosynthesis Pathway Elucidation via Gene Knockout

The this compound biosynthesis pathway is orchestrated by a Type I polyketide synthase (PKS) gene cluster.[15] Targeted gene knockout is a key technique to determine the function of specific genes within this cluster.[15]

-

Objective: To inactivate a putative biosynthesis gene in S. pulveraceus and analyze the resulting metabolic profile to infer the gene's function.

-

Methodology (PCR-Targeting):

-

Construct Gene Replacement Cassette: Design a cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Prepare Competent Cells: Generate protoplasts or competent mycelia from S. pulveraceus spores that are capable of DNA uptake.

-

Transformation: Introduce the gene replacement cassette into the competent S. pulveraceus cells via protoplast transformation or conjugation from E. coli.

-

Selection of Mutants: Plate the transformed cells on a medium containing the appropriate antibiotic to select for transformants where homologous recombination has occurred, replacing the target gene with the resistance cassette.

-

Genotypic Verification: Confirm the correct gene deletion in the selected mutants using PCR analysis and Southern blotting.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and confirmed mutant strains in a production medium.

-

Extract secondary metabolites from the culture broth using an organic solvent (e.g., ethyl acetate).

-

Analyze and compare the crude extracts using HPLC and Mass Spectrometry (MS) to identify any accumulated intermediates in the mutant strain or the absence of the final product (this compound).

-

Caption: Experimental workflow for elucidating gene function in the this compound biosynthesis pathway via targeted knockout.

Conclusion

This compound, a natural product of Streptomyces pulveraceus, stands out as a highly potent and selective inhibitor of PP2A and PP4. Its discovery and the subsequent elucidation of its mechanism of action have validated PP2A as a significant target in cancer therapy.[4] While challenges with the stability of the natural compound have hindered its clinical development, the deep understanding of its structure, biological activity, and biosynthesis provides a robust foundation for the design and synthesis of more stable and potent analogs for therapeutic use.[2] this compound remains an invaluable tool for researchers investigating the complex roles of protein phosphatases in cellular regulation and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces pulveraceus - Wikipedia [en.wikipedia.org]

- 8. This compound | C19H27O9P | CID 6913994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Formal Synthesis of this compound via Asymmetric Alcohol-Mediated Carbonyl Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. astorscientific.us [astorscientific.us]

- 11. Streptomyces sp. Strain PBR11, a Forest-Derived Soil Actinomycetia with Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Unlocking Antitumor Potential: A Technical Guide to Fostriecin Production in Streptomyces pulveraceus

For Researchers, Scientists, and Drug Development Professionals

Fostriecin (B16959), a potent antitumor antibiotic, holds significant promise in oncology due to its selective inhibition of protein phosphatase 2A (PP2A) and PP4.[1][2][3][4] Produced by the soil bacterium Streptomyces pulveraceus, this complex polyketide has been a subject of considerable research interest.[1][5] However, challenges related to its stability and production have historically hampered its clinical development.[3][6] This in-depth technical guide provides a comprehensive overview of the core aspects of this compound production, from its biosynthetic pathway and regulatory mechanisms to detailed experimental protocols and data presentation, serving as a vital resource for professionals in drug discovery and development.

The this compound Biosynthetic Machinery

The production of this compound in Streptomyces pulveraceus is orchestrated by a large, 73 kb biosynthetic gene cluster (BGC).[1][2] This cluster encodes a Type I polyketide synthase (PKS) system and a suite of tailoring enzymes responsible for the intricate post-PKS modifications that yield the final bioactive molecule.[1][2]

This compound Biosynthesis Gene Cluster

The fos gene cluster is comprised of genes encoding the core PKS modules as well as enzymes for subsequent chemical transformations. The functions of several of these genes have been putatively identified through genetic and biochemical studies.[1][7][8]

| Gene | Proposed Function |

| fosA-fosF | Type I Polyketide Synthase (PKS) modules |

| fosG | Cytochrome P450 monooxygenase (C-4 hydroxylation) |

| fosH | Homoserine kinase (Phosphorylation at C-9) |

| fosI | Unknown |

| fosJ | Cytochrome P450 monooxygenase (C-8 hydroxylation) |

| fosK | Cytochrome P450 monooxygenase (C-18 hydroxylation) |

| fosL | Unknown |

| fosM | NAD-dependent epimerase/dehydratase family protein (Unsaturated lactone formation) |

Table 1: Genes within the this compound Biosynthesis Cluster and their putative functions.[1]

The Polyketide Synthase (PKS) Assembly Line

The carbon backbone of this compound is assembled by a modular Type I PKS encoded by the fosA-fosF genes.[1] This enzymatic assembly line consists of a loading module and eight extension modules, each containing a specific set of domains that catalyze the addition and modification of two-carbon units.

| Module | Gene | Domains | Function |

| Loading | fosA | ACP | Loads the starter unit |

| 1 | fosA | KS, AT, KR, ACP | Extends the polyketide chain |

| 2 | fosB | KS, AT, KR, ACP | Extends the polyketide chain |

| 3 | fosC | KS, AT, DH, KR, ACP | Extends and modifies the polyketide chain |

| 4 | fosD | KS, AT, KR, ACP | Extends the polyketide chain |

| 5 | fosE | KS, AT, DH, KR, ACP | Extends and modifies the polyketide chain |

| 6 | fosE | KS, AT, KR, ACP | Extends the polyketide chain |

| 7 | fosF | KS, AT, KR, ACP | Extends the polyketide chain |

| 8 | fosF | KS, AT, ACP, TE | Extends the chain and terminates synthesis |

Table 2: Domain Organization of the this compound Polyketide Synthase. Note: This represents a putative organization based on bioinformatic analysis and requires further experimental validation.[1]

Post-PKS Tailoring Modifications: Crafting the Final Molecule

Following the assembly of the polyketide backbone, a series of crucial enzymatic modifications occur to produce the final, biologically active this compound molecule. These tailoring steps include hydroxylations, phosphorylation, and the formation of a characteristic unsaturated lactone ring.[1]

Caption: The post-PKS modification pathway of this compound biosynthesis.

Studies involving gene knockouts have been instrumental in elucidating this pathway. For instance, inactivation of fosK leads to the accumulation of an 18-deoxy intermediate, while a fosM mutant accumulates a seco-acid intermediate, confirming their roles in C-18 hydroxylation and lactone ring formation, respectively.[1][7][8] Similarly, a fosG mutant produces 4-deoxy-fostriecin.[1] Interestingly, intermediates from ΔfosK and ΔfosM mutants possess a malonyl ester moiety, suggesting that post-PKS modifications occur while the polyketide chain is still attached to a malonyl group, with the lactone formation being the final step.[7][8]

Quantitative Analysis of this compound Production

Detailed quantitative data on enzyme kinetics and production yields for this compound and its intermediates are currently limited in publicly available literature.[1] The following tables are presented as templates to guide future research in quantifying the efficiency of the biosynthetic pathway and the impact of genetic modifications.

Enzyme Kinetic Parameters (Hypothetical)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) |

| FosG | Pre-fostriecin | Data not available | Data not available |

| FosH | 8-hydroxy-intermediate | Data not available | Data not available |

| FosJ | PKS product | Data not available | Data not available |

| FosK | 9-phospho-intermediate | Data not available | Data not available |

| FosM | 18-hydroxy-intermediate | Data not available | Data not available |

Table 3: A template for compiling enzyme kinetic parameters for the this compound tailoring enzymes.[1]

Production Yields in S. pulveraceus Strains (Hypothetical)

| Strain | Compound Produced | Yield (mg/L) |

| Wild-Type | This compound | Data not available |

| ΔfosG | 4-deoxy-Fostriecin | Data not available |

| ΔfosK | 18-deoxy-Fostriecin intermediate | Data not available |

| ΔfosM | Seco-acid intermediate | Data not available |

Table 4: A template for comparing production yields of this compound and its intermediates in wild-type and mutant strains of S. pulveraceus.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Inactivation in Streptomyces pulveraceus

Targeted gene knockout is a fundamental technique for functional analysis of biosynthetic genes.

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidation of the biosynthetic gene cluster and the post-PKS modification mechanism for this compound in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces pulveraceus - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Identification of the post-polyketide synthase modification enzymes for this compound biosynthesis in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Fostriecin's Mechanism of Action on PP2A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus, has emerged as a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1] Initially explored for its antitumor properties, the primary mechanism of action for this compound has been elucidated as the direct covalent inhibition of the PP2A catalytic subunit. This targeted inactivation leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting key signaling pathways that govern cell cycle progression, apoptosis, and signal transduction. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, experimental methodologies, and cellular consequences of this compound's action on PP2A, serving as a vital resource for researchers in oncology and cell biology.

Core Mechanism of Action: Covalent Inhibition of the PP2A Catalytic Subunit

This compound's inhibitory activity stems from its ability to act as a covalent inhibitor of the catalytic subunit of PP2A (PP2Ac).[1] This interaction is highly specific and has been mapped to a particular amino acid residue within the enzyme's active site.

Key Interaction Points:

-

Target Residue: this compound directly binds to Cysteine-269 (Cys269) of PP2Ac.[1][2]

-

Chemical Reaction: The binding occurs through a conjugate addition reaction. The electrophilic α,β-unsaturated lactone moiety of this compound is attacked by the nucleophilic thiol group of the Cys269 residue.[1]

-

Consequence of Binding: This covalent modification effectively and irreversibly inactivates the phosphatase, preventing it from dephosphorylating its downstream substrates.[1]

The structural features of this compound are crucial for its potent and selective inhibition of PP2A. Studies involving various analogs have highlighted the importance of the C9-phosphate and C11-alcohol groups for general phosphatase inhibition.[3] Furthermore, while the unsaturated lactone is critical for the covalent interaction with Cys269, other parts of the molecule, such as the (Z,Z,E)-triene, also contribute significantly to its high potency and selectivity for PP2A over other phosphatases like PP1 and PP5.[3][4]

Caption: Covalent modification of PP2Ac by this compound.

Quantitative Analysis of PP2A Inhibition

This compound exhibits remarkable potency against PP2A, with IC50 values in the low nanomolar range. Its selectivity for PP2A over other major serine/threonine phosphatases, such as PP1 and PP5, is a key characteristic. The reported IC50 values can vary between studies, likely due to differences in assay conditions, substrate choice, and enzyme concentration.[4]

| Inhibitor | Target Phosphatase | IC50 Value (nM) | Selectivity (Fold vs. PP1) | Reference |

| This compound | PP2A | 1.4 - 3.2 | >40,000 | [4][5][6] |

| PP4 | ~3 | - | [6][7] | |

| PP1 | 131,000 | 1 | [5][6] | |

| PP5 | >100,000 | - | [4] | |

| PP2B | No apparent inhibition | - | [5][6] | |

| Cytostatin | PP2A | 29.0 | >1,000 - 10,000 | [4] |

| PP1 | >100,000 | 1 | [4] | |

| PP5 | >100,000 | - | [4] |

Impact on Cellular Signaling Pathways

As a master regulator of numerous cellular processes, PP2A's inhibition by this compound has profound effects on various signaling cascades, many of which are dysregulated in cancer. By preventing the dephosphorylation and subsequent inactivation of key signaling kinases, this compound leads to the hyperactivation of oncogenic pathways.

A primary consequence of PP2A inhibition is the stabilization of the oncoprotein c-Myc and the activation of the Akt signaling pathway, which promotes cell survival and proliferation.

Caption: Effect of this compound on the Akt/c-Myc pathway.

Detailed Experimental Protocols

In Vitro PP2A Activity Assay (Malachite Green-based)

This colorimetric assay measures the release of free phosphate (B84403) from a synthetic phosphopeptide substrate following dephosphorylation by PP2A.

Materials:

-

Purified PP2A enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a constant amount of purified PP2A enzyme to each well.

-

Add the various concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding the Malachite Green solution.

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value.[1]

Covalent Binding Site Identification via Mass Spectrometry

This protocol outlines the workflow to confirm the covalent binding of this compound to Cys269 of the PP2A catalytic subunit.

Materials:

-

Purified PP2A catalytic subunit

-

This compound

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate the purified PP2A catalytic subunit with this compound.

-

Denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAM. This step protects non-target cysteines.

-

Digest the protein into smaller peptides using trypsin.

-

Separate the resulting peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

Search the MS/MS data against the protein sequence of the PP2A catalytic subunit.

-

Identify the peptide containing a mass shift corresponding to the addition of this compound. The fragmentation pattern of this peptide will pinpoint the modified amino acid, confirming the covalent binding site.[2][8]

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound stands as a paradigm for highly selective and potent covalent inhibition of a key cellular phosphatase. Its well-defined mechanism of action on PP2A provides a robust foundation for its use as a chemical probe to investigate PP2A biology and as a lead compound for the development of novel anticancer therapeutics. The detailed understanding of its interaction with the PP2A catalytic subunit, supported by quantitative data and established experimental protocols, empowers researchers to further explore the therapeutic potential of targeting PP2A in various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

The Covalent Modification of Protein Phosphatase 2A by Fostriecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, has emerged as a molecule of significant interest within the fields of cancer biology and drug development.[1] Initially investigated for its antitumor properties and its inhibitory effects on topoisomerase II, subsequent research has definitively identified its primary mechanism of action as the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][3] This technical guide provides an in-depth exploration of the covalent modification of PP2A by this compound, detailing the molecular mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated cellular pathways.

Mechanism of Covalent Inhibition

This compound acts as a covalent inhibitor of the catalytic subunit of PP2A (PP2Ac).[1][4] The interaction is highly specific, targeting a single amino acid residue within the enzyme's active site.

Key aspects of the mechanism include:

-

Target Residue: this compound covalently binds to Cysteine-269 (Cys269) of PP2Ac.[1][4][5][6][7][8]

-

Chemical Reaction: The covalent bond is formed through a Michael addition (conjugate addition) reaction. The nucleophilic thiol group of the Cys269 side chain attacks the electrophilic α,β-unsaturated lactone moiety present in the this compound molecule.[1][4][8]

-

Consequence of Modification: This irreversible covalent modification of Cys269 effectively inactivates the phosphatase activity of PP2A.[1] The blockage of the active site prevents the dephosphorylation of numerous downstream substrate proteins, leading to their hyperphosphorylation.[1]

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits remarkable potency for PP2A and the closely related Protein Phosphatase 4 (PP4), with significantly lower activity against other major serine/threonine phosphatases. This high degree of selectivity underscores its value as a specific chemical probe for studying PP2A and PP4 function.

| Target Phosphatase | IC50 Value | References |

| Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | [2][9] |

| Protein Phosphatase 4 (PP4) | 3 nM | [2] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [2][9] |

| Protein Phosphatase 5 (PP5) | ~60 µM | [2] |

| Topoisomerase II | 40 µM | [2] |

| Protein Phosphatase 2B (PP2B) | No apparent inhibition | [2][9] |

Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.[2]

Experimental Protocols

The elucidation of the covalent modification of PP2A by this compound has been made possible through a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro Phosphatase Inhibition Assay

This assay directly measures the enzymatic activity of purified PP2A in the presence of varying concentrations of this compound to determine its IC50 value.

-

Materials:

-

Purified PP2A enzyme

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphorylated substrate (e.g., ³²P-labeled phosphorylase a or a synthetic phosphopeptide like K-R-pT-I-R-R)[1]

-

Method for detecting released phosphate (e.g., Malachite Green Phosphate Detection Solution or scintillation counting for ³²P)[1]

-

96-well microplate and plate reader (for colorimetric assays)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified PP2A enzyme to each well.

-

Add the various concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphorylated substrate.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

-

Terminate the reaction (e.g., by adding a stop solution like cold trichloroacetic acid (TCA) or the Malachite Green reagent).[7]

-

Quantify the amount of free phosphate released.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]

-

Pull-Down Assay to Confirm Direct Binding

This assay utilizes a tagged version of this compound (e.g., biotinylated) to isolate its binding partners from a complex protein mixture, such as a cell lysate.

-

Materials:

-

Biotinylated this compound (bio-Fos)[4]

-

Streptavidin-coated magnetic beads or agarose (B213101) resin[7]

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)[7]

-

Wash buffer (lysis buffer with a lower detergent concentration)[7]

-

Elution buffer (e.g., SDS-PAGE sample buffer)[7]

-

Primary antibody against the PP2A catalytic subunit for Western blotting[7]

-

-

Procedure:

-

Incubate the cell lysate with biotinylated this compound to allow for binding.

-

Add streptavidin-coated beads to the lysate and incubate to capture the biotin-fostriecin-protein complexes.

-

Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by resuspending them in elution buffer and heating.

-

Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and perform a Western blot using an antibody specific for the PP2A catalytic subunit to confirm its presence.[7]

-

Mass Spectrometry for Covalent Adduct Identification

This technique provides direct evidence of the covalent modification and can identify the specific amino acid residue involved.

-

Materials:

-

Purified PP2A catalytic subunit

-

This compound

-

Reaction buffer

-

Proteolytic enzyme (e.g., trypsin)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)[4]

-

-

Procedure:

-

Incubate the purified PP2A catalytic subunit with an excess of this compound to ensure complete modification.

-

Remove excess, unbound this compound.

-

Digest the this compound-PP2A complex into smaller peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture using mass spectrometry.

-

Compare the mass spectrum of the this compound-treated PP2A peptides with that of an untreated control.

-

Identify the peptide fragment that shows a mass shift corresponding to the addition of one molecule of this compound.

-

Perform tandem mass spectrometry (MS/MS) on the modified peptide to sequence it and pinpoint the exact amino acid residue that is covalently modified (Cys269).[4]

-

Signaling Pathways and Experimental Workflows

The inhibition of PP2A by this compound has profound effects on cellular signaling, primarily leading to the hyperphosphorylation and activation of kinases that are normally kept in check by PP2A. This dysregulation of signaling cascades ultimately contributes to cell cycle arrest and apoptosis.

Caption: Covalent modification of PP2Ac by this compound.

Caption: this compound-induced hyperphosphorylation signaling.

Caption: Workflow for identifying the this compound adduct site.

Conclusion

This compound stands as a paradigm of a highly potent and selective covalent inhibitor. Its well-characterized interaction with Cys269 of the PP2A catalytic subunit provides a clear mechanism for its biological activity. The disruption of PP2A function by this compound leads to the hyperactivation of oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis in cancer cells.[1][2] The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting PP2A and to design novel, selective phosphatase inhibitors for the treatment of cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, has attracted significant scientific interest due to its potent and highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] The inhibitory action of this compound disrupts the delicate balance of protein phosphorylation, leading to cell cycle arrest and programmed cell death in cancer cells.[3] Initially investigated as an antitumor antibiotic with weak activity against topoisomerase II, its primary mechanism of action was later identified as the potent inhibition of PP2A and PP4.[1][3] Despite promising preclinical data, clinical trials with this compound were halted due to issues with its chemical stability and purity.[4][5] This has fueled extensive research into its structure-activity relationships (SAR) to develop more stable and potent analogs with therapeutic potential.

This technical guide provides an in-depth overview of the structure-activity relationship studies of this compound, presenting quantitative data on its analogs, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Structure-Activity Relationships

The potent and selective inhibitory activity of this compound is attributed to several key structural features:

-

α,β-Unsaturated Lactone: This moiety is crucial for the covalent inhibition of PP2A. This compound acts as an irreversible inhibitor by undergoing a Michael addition reaction between its α,β-unsaturated lactone and the sulfhydryl group of a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[1][6][7]

-

Phosphate Monoester: The phosphate group at the C9 position is essential for potent inhibitory activity. Analogs lacking this phosphate group, such as dephosphothis compound, exhibit significantly reduced or no activity against PP2A.[8]

-

Conjugated (Z,Z,E)-Triene: This extended polyene chain contributes to the binding affinity of this compound to its target phosphatases. However, it is also a source of chemical instability.[1][9]

-

Chiral Centers: The specific stereochemistry at C5, C8, C9, and C11 is critical for biological activity.[1]

-

C11-Hydroxyl Group: The hydroxyl group at C11 is important for the inhibitory activity of this compound.[10]

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activities (IC50 values) of this compound and its key analogs against various protein phosphatases. This data highlights the structural modifications that influence potency and selectivity.

| Compound/Analog | Modification | PP1 (IC50) | PP2A (IC50) | PP4 (IC50) | PP5 (IC50) | Topoisomerase II (IC50) | Reference(s) |

| This compound | - | 131 µM | 1.5 - 3.2 nM | ~3 nM | ~60 µM | 40 µM | [1][2][8] |

| Cytostatin | Structural analog | >100 µM | 29.0 ± 7.0 nM | - | >100 µM | - | [8] |

| Dephosphothis compound | Lacks C9-phosphate | >100 µM | >100 µM | - | - | - | [8] |

| Lactone-Deleted Analog | Lacks the entire lactone ring | ≥100 µM | 0.1 ± 0.02 µM | - | ≥100 µM | - | [8] |

| Triene-Deleted Analog | Lacks the (Z,Z,E)-triene system | ≥100 µM | 4.2 ± 0.3 µM | - | ≥100 µM | - | [8] |

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting PP2A, a master regulator of multiple signaling pathways that are often deregulated in cancer.[6] Inhibition of PP2A leads to the hyperphosphorylation and activation of several oncogenic kinases, ultimately disrupting cell cycle control and inducing apoptosis.

This compound-induced cell cycle disruption.

By inhibiting PP2A, this compound prevents the dephosphorylation of the Cdk1/Cyclin B complex, a key regulator of the G2/M transition.[1] This leads to the premature activation of Cdk1/Cyclin B, causing cells to enter mitosis before DNA replication is complete, which in turn triggers apoptosis.[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and its analogs.

In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified protein phosphatase by quantifying the release of inorganic phosphate from a synthetic phosphopeptide substrate.

Materials:

-

Purified recombinant protein phosphatase (e.g., PP2A, PP1, PP5)

-

This compound or analog stock solution (in a suitable solvent like water or DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the purified phosphatase to each well. Add the various concentrations of the test compound and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubation: Incubate the plate for 10-30 minutes at 30°C. The reaction time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure Absorbance: Measure the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of phosphatase inhibition for each compound concentration relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for the in vitro phosphatase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound analogs on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell line (e.g., PC-03 prostate cancer cells)

-

Cell culture medium and supplements

-

This compound or analog stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for a specified period (e.g., 48-72 hours). Include a vehicle-treated control.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The structure-activity relationship studies of this compound have provided critical insights into the molecular features required for potent and selective inhibition of protein phosphatases PP2A and PP4. The α,β-unsaturated lactone, the C9-phosphate group, and the stereochemistry of the molecule are paramount for its biological activity. While the natural product itself faces challenges in clinical development due to instability, the wealth of SAR data available provides a strong foundation for the design and synthesis of novel, more drug-like analogs. Continued exploration of the chemical space around the this compound pharmacophore holds significant promise for the development of new and effective anticancer therapeutics targeting the crucial PP2A signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Total and Formal Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Concise Synthesis of this compound and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies of this compound, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of this compound Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 11. Structure-activity relationship studies of this compound, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of this compound family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostriecin's Biological Activity in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostriecin (B16959), a phosphate (B84403) monoester isolated from Streptomyces pulveraceus, has emerged as a potent anti-cancer agent with a well-defined mechanism of action.[1] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, with a focus on its molecular targets, effects on cellular processes, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols are provided for key assays, and complex biological pathways and workflows are visualized using Graphviz diagrams.

Mechanism of Action: Potent and Selective Inhibition of Protein Phosphatases

This compound's primary mechanism of antitumor activity is the potent and highly selective inhibition of serine/threonine protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[2][3] It demonstrates significantly weaker inhibition of protein phosphatase 1 (PP1) and topoisomerase II.[2][3] This high selectivity for PP2A minimizes off-target effects, a desirable characteristic for a therapeutic agent.

This compound acts as a covalent inhibitor, directly binding to the catalytic subunit of PP2A (PP2Ac). This interaction occurs at a specific cysteine residue, Cys269, within the active site of PP2Ac. The covalent bond formation effectively inactivates the phosphatase, leading to the hyperphosphorylation of numerous downstream substrate proteins that regulate critical cellular processes.[4]

Table 1: Inhibitory Activity of this compound against Purified Enzymes

| Target Enzyme | IC50 Value |

| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM[2] |

| Protein Phosphatase 4 (PP4) | ~3 nM |

| Protein Phosphatase 1 (PP1) | 4 - 131 µM[2][3] |

| Topoisomerase II | 40 µM[2] |

Note: IC50 values can vary depending on the experimental conditions.

In Vitro Efficacy: Broad-Spectrum Cytotoxicity

This compound exhibits significant cytotoxic effects against a wide range of human cancer cell lines, as demonstrated by the NCI-60 screen. The 50% growth inhibition (GI50) values are in the nanomolar range for leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.

Table 2: Comparative Cytotoxicity (GI50) of this compound in Human Cancer Cell Lines (NCI-60 Screen)

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | K-562 | 0.041 |

| Leukemia | RPMI-8226 | 0.035 |

| Non-Small Cell Lung Cancer | A549 | 0.062 |

| Non-Small Cell Lung Cancer | NCI-H460 | 0.038 |

| Colon Cancer | HCT-116 | 0.034 |

| Colon Cancer | HT29 | 0.041 |

| CNS Cancer | SF-268 | 0.037 |

| Melanoma | SK-MEL-5 | 0.036 |

| Ovarian Cancer | OVCAR-3 | 0.044 |

| Renal Cancer | 786-0 | 0.036 |

| Prostate Cancer | PC-3 | 0.046 |

| Breast Cancer | MCF7 | 0.042 |

| Breast Cancer | MDA-MB-231 | 0.032 |

Data sourced from the NCI-60 screen, representing the concentration for 50% growth inhibition.

Cellular Effects: Induction of Cell Cycle Arrest and Apoptosis

The inhibition of PP2A by this compound leads to a cascade of events that culminate in cell cycle arrest and programmed cell death (apoptosis).

G2/M Phase Cell Cycle Arrest

This compound induces a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle.[5][6] This is a consequence of the hyperphosphorylation of key mitotic regulatory proteins, which overrides the G2/M checkpoint and forces cells into a premature and often catastrophic mitosis.[1]

Induction of Apoptosis

The aberrant entry into mitosis triggered by this compound ultimately leads to the activation of the apoptotic cascade. PP2A is directly involved in regulating the activity of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. By inhibiting PP2A, this compound promotes a pro-apoptotic state within the cancer cell.

In Vivo Efficacy: Antitumor Activity in Preclinical Models

This compound has demonstrated significant antitumor activity in various murine cancer models, including both leukemia and solid tumors.

Table 3: In Vivo Efficacy of this compound in Murine Cancer Models

| Cancer Model | Host | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| P388 and L1210 Leukemia | Mice | Not Specified | Increased Lifespan (T/C %*) | Significant suppression | [7] |

| Colon 38 Carcinoma | Mice | 65 mg/kg, single intraperitoneal dose | Tumor Growth Inhibition | Significant inhibition | [7] |

% T/C = (Median survival time of treated group / Median survival time of control group) x 100. A T/C % of ≥ 125 is generally considered significant antitumor activity.[1]

Signaling Pathways Modulated by this compound

The inhibition of PP2A by this compound has profound effects on downstream signaling pathways that are crucial for cell proliferation and survival, most notably the MAPK/ERK and PI3K/Akt pathways.

This compound's Core Mechanism of Action

Downstream Effects on Cell Cycle and Apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activity.

General Experimental Workflow

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells by flow cytometry.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound, harvest both adherent and floating cells, and wash with cold PBS.[5]

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[5]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[5]

-

Western Blot Analysis

This protocol is for examining the effect of this compound on the phosphorylation status of key signaling proteins.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for p-ERK, total ERK, p-Akt, total Akt, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a potent and selective inhibitor of PP2A with demonstrated anti-cancer activity across a broad range of cancer cell lines and in preclinical animal models. Its well-defined mechanism of action, involving the disruption of cell cycle control and the induction of apoptosis, makes it a compelling candidate for further investigation and development as a cancer therapeutic. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of this compound and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellMiner - Dataset Metadata | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 7. benchchem.com [benchchem.com]

Fostriecin-Induced G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin (B16959), a potent antitumor antibiotic isolated from Streptomyces pulveraceus, has emerged as a critical tool in cell biology and a promising candidate for cancer therapy.[1][2] Initially identified as a topoisomerase II inhibitor, its primary mechanism of action is now understood to be the highly potent and selective inhibition of protein phosphatase 2A (PP2A) and the related protein phosphatase 4 (PP4).[1][3][4] This inhibition disrupts key cellular signaling pathways that regulate cell cycle progression, leading to a characteristic arrest in the G2/M phase. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, detailed experimental protocols for its study, and a summary of its quantitative effects on various cell lines.

Mechanism of Action: Targeting the Master Regulator PP2A

This compound's biological activity is predominantly mediated through its direct and covalent inhibition of the catalytic subunit of PP2A (PP2Ac).[5] This interaction occurs via a conjugate addition reaction between the α,β-unsaturated lactone moiety of this compound and a specific cysteine residue (Cys269) within the active site of PP2Ac.[5] This irreversible binding inactivates the phosphatase, leading to the hyperphosphorylation of numerous downstream substrates that are critical for cell cycle control.

The transition from G2 to mitosis is tightly regulated by the activity of the Cyclin B1/Cdc2 (CDK1) complex, also known as the Maturation-Promoting Factor (MPF). PP2A plays a crucial role in activating this complex by dephosphorylating inhibitory sites on Cdc2. By inhibiting PP2A, this compound prevents the activation of the Cyclin B1/Cdc2 complex, thereby halting the cell cycle at the G2/M boundary.[6][7] Furthermore, this compound treatment has been associated with aberrant centrosome replication and the formation of abnormal mitotic spindles, contributing to the mitotic arrest.[2]

Quantitative Analysis of this compound Activity

The efficacy of this compound is demonstrated by its low nanomolar inhibitory concentrations against its primary targets and its broad-spectrum cytotoxic effects against various cancer cell lines.

Table 1: Inhibitory Activity of this compound Against Protein Phosphatases

| Target Enzyme | IC50 | References |

| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM | [3][8][9] |

| Protein Phosphatase 4 (PP4) | ~3 nM | [3][9] |

| Protein Phosphatase 1 (PP1) | 4 - 131 µM | [3][6][8] |

| Topoisomerase II | 40 µM | [3][6] |

| Protein Phosphatase 2B (PP2B) | No apparent effect | [6][9] |

Table 2: Effective Concentrations of this compound for G2/M Arrest

| Cell Line | Effective Concentration Range | Duration | Outcome | Reference |

| Chinese Hamster Ovary (CHO) | 1 - 20 µM | < 24 hours | Reversible G2/M Arrest | [2] |

| Chinese Hamster Ovary (CHO) | 1 - 20 µM | > 24-30 hours | Irreversible Arrest & Cell Death | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of this compound's effects.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.[6][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[6][11]

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to examine the expression and phosphorylation status of key proteins involved in the G2/M transition, such as Cdc2 and Cyclin B1.[10][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdc2, anti-phospho-Cdc2, anti-Cyclin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.[12]

In Vitro Protein Phosphatase 2A (PP2A) Activity Assay

This assay measures the enzymatic activity of PP2A in the presence of this compound to determine its inhibitory potency.[1][13]

Materials:

-

Purified PP2A enzyme

-

This compound

-

Serine/Threonine Phosphatase Assay Buffer

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate (B84403) Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a constant amount of purified PP2A to each well. Add the different concentrations of this compound and incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.

-

Detection: Stop the reaction and detect the amount of free phosphate released using the Malachite Green solution.

-

Measurement: Measure the absorbance at approximately 620-650 nm.

-

Calculation: Calculate the percentage of PP2A inhibition for each this compound concentration relative to a vehicle-treated control to determine the IC50 value.[1]

Conclusion

This compound serves as a powerful pharmacological tool for investigating the intricate regulation of the G2/M cell cycle checkpoint. Its high potency and selectivity for PP2A make it an invaluable reagent for dissecting the roles of this critical phosphatase in cellular signaling. The induction of G2/M arrest through the disruption of the Cdc2/Cyclin B1 pathway underscores the therapeutic potential of targeting PP2A in oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this compound and to advance the development of novel anti-cancer strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Antitumor antibiotic this compound covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Fostriecin's Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostriecin (B16959), a phosphate (B84403) monoester antibiotic isolated from Streptomyces pulveraceus, has emerged as a compound of significant interest in oncology and cell biology.[1][2] Initially explored for its antitumor properties, its primary mechanism of action has been identified as the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and the related Protein Phosphatase 4 (PP4).[3][4][5] This inhibition disrupts critical cellular processes, most notably cell cycle regulation, forcing cancer cells into a premature and catastrophic mitosis that culminates in apoptosis.[1][3] While also a weak inhibitor of Topoisomerase II, its profound cytotoxic effects are primarily attributed to its potent phosphatase inhibition.[4][6] This technical guide provides an in-depth examination of this compound's mechanism of action, the signaling pathways it modulates to induce apoptosis, quantitative data on its inhibitory profile, and detailed protocols for key experimental assays.

Mechanism of Action

This compound's antitumor activity is rooted in its ability to disrupt the phosphorylation-dephosphorylation balance that governs cellular signaling, primarily through the inhibition of serine/threonine protein phosphatases.

Primary Targets: Protein Phosphatase 2A (PP2A) and 4 (PP4)

The principal mechanism of this compound is the potent and selective inhibition of PP2A and PP4.[3][5][7] this compound acts as a covalent inhibitor, binding directly to the catalytic subunit of PP2A (PP2Ac).[6] This interaction occurs via a conjugate addition reaction between the α,β-unsaturated lactone moiety of this compound and the Cysteine-269 residue within the active site of PP2Ac.[6][8] This covalent modification leads to the irreversible inactivation of the phosphatase.[6] The profound difference in potency between its inhibition of PP2A/PP4 and other enzymes strongly indicates that its primary antitumor effects are mediated through this pathway.[6]

Secondary Targets: Topoisomerase II and Protein Phosphatase 1 (PP1)

This compound was initially investigated for its ability to inhibit DNA topoisomerase II.[9][10] However, the concentration required for this inhibition is significantly higher than that needed to inhibit PP2A.[3][11] this compound inhibits the catalytic activity of topoisomerase II without stabilizing the "cleavable complex," a mode of action different from many other Topo II inhibitors.[9][12] It is also a weak inhibitor of Protein Phosphatase 1 (PP1).[1][13] The consensus in the literature is that while these secondary targets may contribute to its overall cellular effects, the primary driver of its potent cytotoxicity is the inhibition of PP2A and PP4.[4][14]

Quantitative Data: Inhibitory Profile

This compound's high selectivity for PP2A and PP4 over other phosphatases is a key feature of its molecular profile. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Target Enzyme | IC50 Value | References |

| Protein Phosphatase 2A (PP2A) | 1.4 nM - 40 nM | [1][3][5][11][13][14] |

| Protein Phosphatase 4 (PP4) | 3 nM | [3][5] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [3][5][11][13] |

| Protein Phosphatase 5 (PP5) | ~60 µM | [3][14] |

| Topoisomerase II (Topo II) | 40 µM | [3][5][9][11] |

Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used.[2]

Signaling Pathways to Apoptosis

The inhibition of PP2A by this compound initiates a cascade of signaling events that disrupt cell cycle control and actively promote programmed cell death.

Disruption of Mitotic Entry (G2/M Checkpoint)

PP2A is a critical regulator of the G2/M checkpoint, controlling the activity of the Cyclin B-Cdk1 complex.[1] It does so by modulating the phosphorylation state of key upstream regulators, namely the phosphatase Cdc25C and the kinase Wee1.[1] By inhibiting PP2A, this compound leads to the hyperphosphorylation and subsequent activation of Cdc25C and the inactivation of Wee1.[1] This results in a surge of Cdk1 activity, which overrides the G2/M checkpoint and drives the cell into mitosis prematurely, often before DNA replication is complete, leading to mitotic catastrophe and apoptosis.[1][3][11][15]

Modulation of the Intrinsic Apoptotic Pathway

PP2A is also directly involved in regulating the activity of the Bcl-2 family of proteins, which are central to the intrinsic (mitochondrial) apoptotic pathway.[1]

-

Bcl-2 (Anti-apoptotic): This pro-survival protein can be inactivated by phosphorylation. PP2A normally dephosphorylates and activates Bcl-2, thus promoting cell survival.[1]

-

BAD (Pro-apoptotic): This protein promotes apoptosis when it is dephosphorylated.[1]

By inhibiting PP2A, this compound shifts the balance in favor of apoptosis. It leads to the hyperphosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and prevents the dephosphorylation-mediated activation of pro-apoptotic proteins like BAD.[1] This altered balance of pro- and anti-apoptotic signals contributes directly to the activation of the caspase cascade and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the apoptosis-inducing activity of this compound.

In Vitro PP2A Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PP2A using a synthetic phosphopeptide substrate and colorimetric detection of released phosphate.[1][6]

Methodology:

-

Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Reaction Setup: In a 96-well microplate, add the purified PP2A enzyme to each well containing the this compound dilutions or vehicle control. Allow a pre-incubation period (e.g., 10 minutes) at 30°C for the inhibitor to bind to the enzyme.

-

Initiation: Initiate the phosphatase reaction by adding a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[6]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[1][14]

-